molecular formula C10H6ClNO2 B11961902 3-Chloro-1-phenylpyrrole-2,5-dione CAS No. 42595-16-4

3-Chloro-1-phenylpyrrole-2,5-dione

Cat. No.: B11961902
CAS No.: 42595-16-4
M. Wt: 207.61 g/mol
InChI Key: ZKKDYLHSRWLPSP-UHFFFAOYSA-N
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Description

3-Chloro-1-phenylpyrrole-2,5-dione is a chemical reagent of interest in medicinal chemistry and preclinical research for the development of new therapeutic agents. This compound features a pyrrole-2,5-dione (maleimide) core structure, which is a privileged scaffold in the design of biologically active molecules . Compounds based on the pyrrole-2,5-dione structure are frequently investigated for their potential anticonvulsant activity . Research into structurally related 3-aminopyrrolidine-2,5-dione derivatives has shown promising results in acute models of epilepsy, such as the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests, with some derivatives demonstrating efficacy against pharmacoresistant seizures . Furthermore, the pyrrole-2,5-dione scaffold is a key building block in the synthesis of molecules evaluated as potential tyrosine kinase inhibitors . Specifically, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have demonstrated the ability to form stable complexes with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, indicating a potential mechanism for antitumor activity . The chlorophenyl substituent in this compound is a common feature in many active research compounds, contributing to the exploration of structure-activity relationships . Product Use Statement: This product is intended for research purposes only, specifically for use in laboratory and chemical synthesis applications. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

42595-16-4

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

3-chloro-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C10H6ClNO2/c11-8-6-9(13)12(10(8)14)7-4-2-1-3-5-7/h1-6H

InChI Key

ZKKDYLHSRWLPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of 3-chloro-1-phenylpyrrole-2,5-dione as an antiviral agent. Its structural similarity to other known antiviral compounds suggests that it may inhibit viral replication mechanisms. For instance, derivatives of this compound have been investigated for their activity against SARS-CoV-2 chymotrypsin-like protease (3CLpro), which is crucial for viral replication. The compound's ability to form covalent bonds with the active site cysteine of the protease indicates a promising pathway for developing antiviral therapeutics .

Chemotherapeutic Applications
The compound has also been studied for its chemotherapeutic properties. Research indicates that similar pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the generation of reactive oxygen species (ROS) and disrupting cellular signaling pathways . This positions 3-chloro-1-phenylpyrrole-2,5-dione as a candidate for further exploration in cancer treatment strategies.

Precursor for Chemical Synthesis
This compound is utilized as a precursor in the synthesis of other organic molecules. Its functional groups enable it to undergo various chemical transformations, leading to the production of more complex structures. For example, it can be transformed into other pyrrole derivatives or used in the synthesis of maleimide-based compounds, which have applications in materials science and bioconjugation techniques .

Case Studies

  • SARS-CoV-2 Inhibition Studies
    A study published in 2021 demonstrated that derivatives of 3-chloro-1-phenylpyrrole-2,5-dione exhibited significant inhibitory effects on SARS-CoV-2 3CLpro with IC50 values indicating potent antiviral activity. This research underscores the importance of exploring this compound within the context of emerging viral threats .
  • Polymer Development
    Research focusing on the copolymerization of 3-chloro-1-phenylpyrrole-2,5-dione has shown that polymers derived from this monomer exhibit enhanced thermal and mechanical properties compared to traditional polymers. These findings suggest potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of 3-Chloro-1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : The presence of chlorine at position 3 is conserved across analogs, likely enhancing electrophilicity and reactivity in cross-coupling reactions .
  • Aromatic vs. Aliphatic Substituents : The phenyl group at N1 in the target compound contrasts with the 4-fluorophenyl group in fluoroimide, which improves pesticidal activity by increasing hydrophobic interactions .

Biological Activity

3-Chloro-1-phenylpyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Chloro-1-phenylpyrrole-2,5-dione belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. Its chemical structure can be represented as follows:

C9H6ClN1O2\text{C}_9\text{H}_6\text{ClN}_1\text{O}_2

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of 3-Chloro-1-phenylpyrrole-2,5-dione is primarily attributed to its interaction with various molecular targets. These interactions can inhibit or activate specific enzymes or receptors, leading to diverse biological effects. The compound has shown potential in targeting:

  • Tyrosine Kinase Inhibition : It has been studied for its ability to inhibit tyrosine kinase receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity : The compound has demonstrated antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Anticancer Activity

Research indicates that 3-Chloro-1-phenylpyrrole-2,5-dione exhibits significant anticancer properties. A study highlighted its efficacy against colon cancer cell lines (HCT-116, SW-620) with growth inhibition concentrations (GI50) approximately between 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M . Additionally, it demonstrated the ability to inhibit tumor growth in chemically induced rat models of colon cancer.

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against a panel of bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus31.25
Bacillus subtilis62.5
Escherichia coli62.5
Acinetobacter baumannii62.5
Mycobacterium tuberculosis40

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence that suggests potential anti-inflammatory effects of this compound. It may modulate inflammatory pathways through the inhibition of COX enzymes, although further studies are required to elucidate this mechanism fully.

Case Studies and Research Findings

Several case studies have reported on the synthesis and evaluation of derivatives of 3-Chloro-1-phenylpyrrole-2,5-dione:

  • Study on Colon Cancer : A study conducted by Kuznietsova et al. (2013) demonstrated that one derivative significantly inhibited tumor growth in a rat model and exhibited low toxicity levels .
  • Antimicrobial Evaluation : Research by Narayana et al. (2016) highlighted the compound's effectiveness against various bacterial strains, reinforcing its potential as an antimicrobial agent .
  • Molecular Docking Studies : Computational studies have shown that derivatives of this compound can effectively bind to ATP-binding sites on growth factor receptors, suggesting their potential role as targeted cancer therapies .

Q & A

Q. How to design a robust protocol for assessing photodegradation pathways under UV exposure?

  • Methodology :
  • Light Source : Use UVA (365 nm) at 1.5 mW/cm².
  • Degradation Monitoring : Track byproducts via LC-HRMS and propose pathways using DFT calculations (Gaussian 16).
  • Control Variables : Include dark controls and radical scavengers (e.g., ascorbic acid) .

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